molecular formula C17H20N2O7 B13448873 methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate

methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B13448873
M. Wt: 364.3 g/mol
InChI Key: CAVBICHEBRPWPW-WTAFVAEOSA-N
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Description

Methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with a unique structure that includes multiple chiral centers. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate typically involves multiple steps, including the formation of the pyran ring and the attachment of the pyrrolidinyl and pyridinyl groups. Common synthetic routes may involve the use of protecting groups to ensure the selective formation of the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate is unique due to its specific stereochemistry and the presence of both pyrrolidinyl and pyridinyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H20N2O7

Molecular Weight

364.3 g/mol

IUPAC Name

methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C17H20N2O7/c1-19-10(9-4-3-5-18-8-9)6-12(15(19)22)25-17-14(21)11(20)7-13(26-17)16(23)24-2/h3-5,7-8,10-12,14,17,20-21H,6H2,1-2H3/t10-,11+,12-,14?,17+/m0/s1

InChI Key

CAVBICHEBRPWPW-WTAFVAEOSA-N

Isomeric SMILES

CN1[C@@H](C[C@@H](C1=O)O[C@H]2C([C@@H](C=C(O2)C(=O)OC)O)O)C3=CN=CC=C3

Canonical SMILES

CN1C(CC(C1=O)OC2C(C(C=C(O2)C(=O)OC)O)O)C3=CN=CC=C3

Origin of Product

United States

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